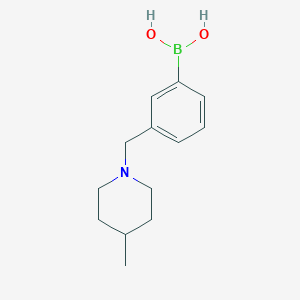

(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid

Overview

Description

(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of a piperidine derivative with a boronic acid precursor. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives and boronic esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid, are being explored for their potential anticancer properties. They can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways that are often dysregulated in cancer cells. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by disrupting proteasomal function .

Targeting Enzymes

This compound can also interact with various enzymes, particularly serine proteases, through covalent bonding. This interaction can inhibit enzyme activity, which is beneficial for developing drugs targeting specific diseases where these enzymes play a critical role .

Synthetic Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and organic materials. The compound acts as a boronic acid reagent that reacts with aryl halides in the presence of a palladium catalyst, facilitating the formation of carbon-carbon bonds .

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Suzuki-Miyaura | Boronic acid reagent | Formation of biaryl compounds |

| Enzyme inhibition | Covalent inhibitor | Disruption of enzyme activity |

Case Studies and Research Findings

Case Study 1: Anticancer Research

In a study investigating novel proteasome inhibitors, this compound was identified as a potent candidate. It demonstrated significant cytotoxicity against multiple cancer cell lines and showed promise in preclinical models .

Case Study 2: Drug Development

A prodrug strategy involving this compound has been explored to enhance drug delivery to specific tissues. The compound was linked to therapeutic agents that release their active components upon enzymatic cleavage, thereby improving efficacy while minimizing side effects .

Biochemical Properties

The compound exhibits reversible covalent bonding capabilities with diols and other nucleophiles, making it useful for studying enzyme mechanisms and protein interactions. Its pharmacokinetics suggest good stability under physiological conditions, which is advantageous for therapeutic applications .

Mechanism of Action

The mechanism of action of (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The piperidine ring enhances its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Piperidine derivatives: These include compounds like piperine and other substituted piperidines.

Boronic acids: Compounds such as phenylboronic acid and other arylboronic acids.

Uniqueness: (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid is unique due to the combination of its piperidine ring and boronic acid group, which provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .

Biological Activity

(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biomolecules. This property is crucial for its potential role as a drug candidate, particularly in targeting enzymes and proteins involved in various biological processes .

Boronic acids, including this compound, can interact with specific biological targets through several mechanisms:

- Enzyme Inhibition : The boronic acid moiety can inhibit proteolytic enzymes such as proteasomes, which are critical for protein degradation. This inhibition can lead to apoptosis in cancer cells .

- Binding Affinity : The presence of the piperidine ring enhances binding affinity to certain receptors or enzymes, potentially increasing the compound's efficacy against specific targets .

Anticancer Properties

Research indicates that boronic acids have shown promising anticancer activity. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various tumor cell lines. The mechanism often involves the inhibition of histone acetyltransferases (HATs), leading to altered gene expression profiles that favor cancer cell death .

Table 1: Anticancer Activity of Boronic Acids

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HATs | 1-3 | |

| Bortezomib | Proteasome | 0.7 | |

| Other Boronic Acid Derivatives | Various Tumor Lines | Varies |

Neuroprotective Effects

There is emerging evidence that boronic acids may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathophysiology of Alzheimer’s disease .

Case Studies

- Study on Cancer Cell Lines : A study investigating the cytotoxic effects of boronic acid derivatives on FaDu hypopharyngeal tumor cells revealed that compounds with similar piperidine modifications exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural features in improving biological activity .

- Neuroprotection Research : Another study focused on the neuroprotective effects of piperidine derivatives demonstrated that these compounds could effectively inhibit key enzymes associated with neurodegeneration, suggesting their potential role in Alzheimer’s therapy .

Properties

IUPAC Name |

[3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11,16-17H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHAQCWKPCJKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.